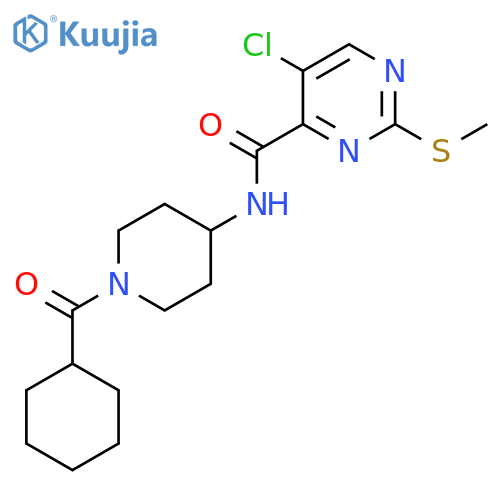

Cas no 1209080-50-1 (5-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide)

1209080-50-1 structure

商品名:5-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- Z408769790

- EN300-26596891

- 1209080-50-1

- 5-chloro-N-[1-(cyclohexanecarbonyl)piperidin-4-yl]-2-methylsulfanylpyrimidine-4-carboxamide

- AKOS034288584

- 5-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

-

- インチ: 1S/C18H25ClN4O2S/c1-26-18-20-11-14(19)15(22-18)16(24)21-13-7-9-23(10-8-13)17(25)12-5-3-2-4-6-12/h11-13H,2-10H2,1H3,(H,21,24)

- InChIKey: YDIXFZHXAAJTMN-UHFFFAOYSA-N

- ほほえんだ: ClC1=CN=C(N=C1C(NC1CCN(C(C2CCCCC2)=O)CC1)=O)SC

計算された属性

- せいみつぶんしりょう: 396.139

- どういたいしつりょう: 396.139

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 26

- 回転可能化学結合数: 4

- 複雑さ: 496

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 101A^2

- 疎水性パラメータ計算基準値(XlogP): 3.4

5-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26596891-0.05g |

5-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide |

1209080-50-1 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

5-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

1209080-50-1 (5-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide) 関連製品

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量